![molecular formula C26H30O6 B1265359 (2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)
(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
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Overview
Description
(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one is a natural product found in Sophora flavescens, Albizia julibrissin, and Albizia kalkora with data available.
Scientific Research Applications
Heterocyclic Synthesis
The compound has been explored in the context of heterocyclic synthesis. A study by Pelter et al. (1997) demonstrated the synthesis of similar compounds through a unique process involving phenolic oxidation. This process highlights the potential of such compounds in creating diverse heterocyclic structures, which are fundamental in many pharmaceuticals and organic materials (Pelter, Hussain, Smith, & Ward, 1997).
Marine Natural Products
Research by Zhao et al. (2004) on bromophenol derivatives from the red alga Rhodomela confervoides included compounds structurally similar to the queried compound. This research emphasizes the significance of such compounds in marine natural products, which are a rich source of bioactive substances for drug discovery (Zhao et al., 2004).
Neolignan Isolation and Characterization
Li and Yang (2007) isolated neolignans from Myristica fragrans, which structurally relate to the compound . This study underlines the importance of such compounds in the field of natural product chemistry, especially in the discovery and characterization of new molecules (Li & Yang, 2007).
Synthetic Methodologies
Yang et al. (2009) conducted a study on the synthesis of prenylated flavanones, demonstrating methodologies relevant to the synthesis of compounds like (2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one. This highlights the compound's relevance in synthetic organic chemistry (Yang et al., 2009).
properties
Product Name |
(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |
---|---|
Molecular Formula |
C26H30O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2R)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16-,23+/m0/s1 |
InChI Key |
LTTQKYMNTNISSZ-QMHKHESXSA-N |
Isomeric SMILES |
CC(=CC[C@@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
synonyms |
kurarinone norkurarinone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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